![molecular formula C6H3Cl2N3O2S B2668322 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 1934417-86-3](/img/structure/B2668322.png)

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

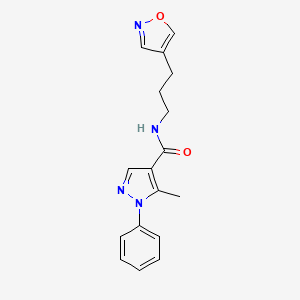

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1934417-86-3 . It has a molecular weight of 252.08 . The IUPAC name for this compound is this compound .

Synthesis Analysis

A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized by using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1 and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 2 as precursors . The pyrazolo[3,4-d] pyrimidines 3a–b have been synthesized by a three-step reaction starting with 1 .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3Cl2N3O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H . The InChI key is DZUYDNXBKGPLJW-UHFFFAOYSA-N .Chemical Reactions Analysis

In a study, a family of pyrazolo[1,5-a]pyrimidines (PPs) 4a–g has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and their tunable photophysical properties .Physical And Chemical Properties Analysis

The molecular formula for this compound is C6H3Cl2N3O2S . It has an average mass of 252.078 Da and a monoisotopic mass of 250.932297 Da .Scientific Research Applications

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has been utilized in the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This process is significant in medicinal chemistry, as demonstrated by a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, highlighting the reagent's versatility in producing other heterocyclic sulfonyl fluorides such as pyrimidines and pyridines (Tucker, Chenard, & Young, 2015).

Exploration as Fluorescent Probes

The compound's derivatives have been explored for their fluorescent spectroscopic properties, particularly in the development of new fluorescent probes. By incorporating unsaturated groups at specific positions, red-shifts in fluorescence can be achieved, suggesting a method for synthesizing long-wavelength dyes. These properties are sensitive to certain media, such as alcohol and acetone, confirming the compound's potential in various scientific applications (Wu et al., 2008).

Antimicrobial Properties

Novel pyrazolo[1,5-a]pyrimidine derivatives, including those with phenylsulfonyl moiety, have shown promising antimicrobial activities. These derivatives have been synthesized and tested against various bacteria and fungi, with some exhibiting activity exceeding that of reference drugs. This research demonstrates the compound's potential in developing effective antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Mechanism of Action

properties

IUPAC Name |

5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUYDNXBKGPLJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)S(=O)(=O)Cl)N=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2668239.png)

![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B2668244.png)

![4,9-Diazatricyclo[5.3.0.02,6]decane;dihydrochloride](/img/structure/B2668246.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2668248.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2668251.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2668253.png)

![2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B2668257.png)

![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2668260.png)

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2668262.png)